molecular formula C17H12ClFN2O B3916038 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

Cat. No. B3916038
M. Wt: 314.7 g/mol
InChI Key: FEGUQXZFXFANOW-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in various biological processes. For example, studies have shown that this compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole can have various biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic genes. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have insecticidal effects by disrupting the nervous system of insects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Additionally, its synthesis method has been optimized to yield high purity and high yield of the compound, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in various applications.

Future Directions

There are several future directions for the research on 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole. One potential direction is the optimization of its use as an anti-cancer agent, with studies focusing on its efficacy in different types of cancer and its potential use in combination with other anti-cancer drugs.
Another potential direction is the optimization of its use as an insecticide, with studies focusing on its efficacy against different types of insect pests and its potential use in integrated pest management strategies.
Finally, further studies are needed to fully understand the mechanism of action of 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole, which will enable the optimization of its use in various applications.

Scientific Research Applications

3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of various diseases.
In agriculture, 3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been studied as a potential herbicide, with studies demonstrating its ability to inhibit the growth of weeds. Furthermore, it has been shown to have insecticidal properties, making it a potential candidate for the control of insect pests.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-7-4-8-15(19)13(14)11-16-20-17(22-21-16)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGUQXZFXFANOW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole
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3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole
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3-(2-chloro-6-fluorobenzyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole
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